molecular formula C11H13NO5 B13384102 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

Cat. No.: B13384102
M. Wt: 239.22 g/mol
InChI Key: XUPDOKFGWPFCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a 4-methylanilino group at the 4-oxo position and hydroxyl groups at the 2- and 3-positions. Its structure combines hydrogen-bonding capabilities (via hydroxyl groups) and aromatic interactions (via the 4-methylaniline moiety), making it a candidate for studies in coordination chemistry, pharmaceutical intermediates, and material science .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)

InChI Key

XUPDOKFGWPFCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and dihydroxybutanoic acid derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid is an organic compound featuring hydroxyl, anilino, and oxo functional groups. It is also known as (+)-4'-Methyltartranilic acid. The molecular formula is C₁₁H₁₃N₁O₄, and the molecular weight is approximately 239.22 g/mol.

Scientific Research Applications

This compound has applications across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology The compound is studied for its potential biological activity and interactions with enzymes and proteins. Studies have shown that this compound can interact with various enzymes, potentially altering their catalytic activities.
  • Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. The compound's ability to modulate enzyme activity suggests possible applications in drug design, particularly in targeting pathways involved in disease processes.
  • Industry It is utilized in the production of specialty chemicals and materials.

Biological Activities

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction: Studies have shown that this compound can interact with various enzymes, potentially altering their catalytic activities. This interaction is crucial for understanding its role in metabolic processes.
  • Therapeutic Potential: The compound's ability to modulate enzyme activity suggests possible applications in drug design, particularly in targeting pathways involved in disease processes.
  • Cellular Effects: Preliminary studies indicate that the compound may influence cellular processes through receptor-mediated actions, although specific pathways require further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies: Research conducted on cell lines has demonstrated that this compound can inhibit certain enzymatic activities associated with metabolic disorders. For instance, it has been shown to affect the activity of alanine-glyoxylate aminotransferase (AGXT), which plays a crucial role in glyoxylate detoxification and gluconeogenesis.
  • Pharmacological Assessment: In pharmacological assessments, the compound exhibited moderate effects on cellular proliferation and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Toxicology Reports: Toxicity studies have indicated that while the compound shows promise for therapeutic use, it also requires careful evaluation due to potential side effects at higher concentrations.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups play a crucial role in binding to enzymes and receptors, modulating their activity. The oxo group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 4-oxobutanoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Aromatic Ring

a. Nitro-Substituted Analogue: (2R,3R)-2,3-Dihydroxy-4-((4-nitrophenyl)amino)-4-oxobutanoic Acid

  • Structure: Replaces the 4-methyl group with a nitro (-NO₂) group.
  • Properties :
    • Higher molecular weight (270.20 g/mol vs. ~253.24 g/mol for the methyl derivative) due to the nitro group.
    • Increased acidity (predicted pKa ~3.36) compared to methyl derivatives, attributed to the electron-withdrawing nitro group enhancing deprotonation .
    • Hazard profile includes skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

b. Chloro-Substituted Analogue: 4-(2,5-Dichloroanilino)-4-oxobutanoic Acid

  • Structure : Incorporates two chlorine atoms at the 2- and 5-positions of the aniline ring.
  • Properties :
    • Enhanced lipophilicity (logP increased by ~1.5 units vs. methyl derivative) due to chlorine’s hydrophobic nature.
    • Applications include intermediates in antibiotic synthesis (e.g., succinanilic acid derivatives) .

c. Amino-Substituted Analogue: 2-Amino-4-(4-chlorophenyl)-4-oxobutanoic Acid

  • Structure: Replaces hydroxyl groups with an amino (-NH₂) group at position 2.
  • Properties: Acts as a prodrug for neuroactive compounds (e.g., 7-chlorokynurenic acid), leveraging amino acid transporter systems for cellular uptake .
Functional Group Modifications on the Oxobutanoic Acid Backbone

a. Unsaturated Derivative: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure : Contains a conjugated double bond (C2–C3) instead of hydroxyl groups.
  • Synthesis : Prepared via reaction of p-toluidine with maleic anhydride (yield: 94.23% ± 0.69%).
  • Properties :
    • Improved solubility in polar aprotic solvents (e.g., DMSO, ε = 47.2) due to the planar, conjugated system .
    • Used as a model for studying metrological parameters in UV-Vis spectroscopy .

b. Complex Pharmaceutical Derivatives

  • Example : Nilotinib-related impurity (C32H26F3N7O6).
  • Structure: Extends the oxobutanoic acid backbone with trifluoromethyl, pyrimidinyl, and imidazolyl groups.
  • Applications : Highlights the scaffold’s adaptability in kinase inhibitor design .

Biological Activity

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid, also known as (+)-4'-Methyltartranilic acid, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of two hydroxyl groups, an oxo group, and a 4-methylanilino substituent attached to a butanoic acid backbone. Its molecular formula is C₁₁H₁₃N₁O₄ with a molecular weight of approximately 239.22 g/mol.

Research indicates that this compound exhibits biological activity through its interactions with specific molecular targets. The compound's mechanism of action involves binding to enzymes and receptors, which may modulate their activity. The functional groups present in the compound enhance its ability to participate in biochemical pathways, making it a subject of interest for therapeutic applications.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Interaction : Studies have shown that this compound can interact with various enzymes, potentially altering their catalytic activities. This interaction is crucial for understanding its role in metabolic processes.
  • Therapeutic Potential : The compound's ability to modulate enzyme activity suggests possible applications in drug design, particularly in targeting pathways involved in disease processes.
  • Cellular Effects : Preliminary studies indicate that the compound may influence cellular processes through receptor-mediated actions, although specific pathways require further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Research conducted on cell lines has demonstrated that this compound can inhibit certain enzymatic activities associated with metabolic disorders. For instance, it has been shown to affect the activity of alanine-glyoxylate aminotransferase (AGXT), which plays a crucial role in glyoxylate detoxification and gluconeogenesis .
  • Pharmacological Assessment : In pharmacological assessments, the compound exhibited moderate effects on cellular proliferation and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
  • Toxicology Reports : Toxicity studies have indicated that while the compound shows promise for therapeutic use, it also requires careful evaluation due to potential side effects at higher concentrations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates activity of AGXT; affects glyoxylate detoxification,
Anticancer PotentialDemonstrates inhibitory effects on cancer cell proliferation,
ToxicityRequires evaluation; moderate toxicity reported at high doses,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.